Benzoate

Beschreibung

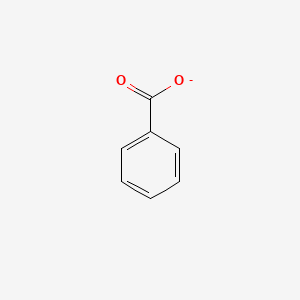

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043771 | |

| Record name | Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-76-7 | |

| Record name | Benzoate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzoate and Its Derivatives

Chemoenzymatic and Biosynthetic Routes

Chemoenzymatic and biosynthetic routes offer environmentally benign and sustainable alternatives to conventional chemical synthesis, leveraging the specificity and efficiency of biological systems.

Engineered Microbial Biocatalysis for Benzoate Production (e.g., Pseudomonas taiwanensis from Renewable Feedstocks)

Microbial biocatalysis has emerged as a promising avenue for the sustainable production of aromatic chemicals, including this compound, from renewable feedstocks. Research has successfully engineered the solvent-tolerant bacterium Pseudomonas taiwanensis VLB120 for the de novo biosynthesis of this compound and its derivatives researchgate.netresearchgate.netd-nb.info. This approach involves the metabolic engineering of a phenylalanine-overproducing strain of P. taiwanensis GRC3, followed by the heterologous expression of bacterial and plant genes that direct the production of this compound via a β-oxidation pathway d-nb.info.

A critical aspect of this engineered pathway is the strategic disruption of the native this compound degradation pathway within Pseudomonas taiwanensis. This prevents the microorganism from further metabolizing this compound into intermediates like catechol and cis,cis-muconate, thereby enabling its accumulation researchgate.netresearchgate.netd-nb.info. Studies have demonstrated the efficient conversion of bio-based substrates such as glucose and glycerol (B35011) into this compound and 4-hydroxythis compound (B8730719). For instance, engineered P. taiwanensis strains produced 4-hydroxythis compound with a C-mol yield of 19.0% from glucose and 29.6% from glycerol in batch cultivations with a mineral medium. For this compound itself, titers of 0.8 ± 0.07 mM from glucose and 0.5 ± 0.02 mM from glycerol were achieved in shake flask cultivations researchgate.netresearchgate.netfrontiersin.org.

Table 1: Microbial Production of this compound and 4-Hydroxythis compound by Engineered Pseudomonas taiwanensis

| Product | Feedstock | Titer (mM) / Yield (C-mol%) | Reference |

| This compound | Glucose | 0.8 ± 0.07 mM | researchgate.net |

| This compound | Glycerol | 0.5 ± 0.02 mM | researchgate.net |

| 4-Hydroxythis compound | Glucose | 3.3 mM / 19.0% | researchgate.netfrontiersin.org |

| 4-Hydroxythis compound | Glycerol | 29.6% | researchgate.netfrontiersin.org |

| 4-Hydroxythis compound | Xylose | 1.37 mM / 8% | researchgate.netfrontiersin.org |

Enzymatic Esterification and Transesterification Processes for this compound Analogs

Enzymatic processes offer highly selective and mild conditions for the synthesis of this compound esters and analogs. Esterification reactions, which involve the condensation of a carboxylic acid with an alcohol, can be catalyzed by enzymes such as lipases. For example, eugenyl this compound (2-methoxy-4-(prop-2-en-1-yl)phenyl this compound) has been synthesized through the enzymatic esterification of benzoic acid with eugenol (B1671780) using Staphylococcus aureus lipase (B570770) and Rhizomucor miehei lipase, achieving yields of 56.13% and 65%, respectively medcraveonline.commedcraveonline.com.

Transesterification, another enzymatic approach, involves the exchange of an acyl group between an ester and an alcohol. The production of benzyl (B1604629) this compound, for instance, has been optimized through the enzymatic transesterification of methyl this compound and benzyl alcohol in a solvent-free system, utilizing Lipozyme 435 lipase as a catalyst. This process achieved conversions greater than 90% unife.it. Beyond simple ester formation, enzymatic dihydroxylation of this compound esters has been explored. A series of this compound esters, including methyl, ethyl, allyl, and propargyl benzoates, were subjected to enzymatic dihydroxylation by E. coli JM 109(pDTG 601) strain in whole-cell fermentations, yielding cis-cyclohexadienediols researchgate.net. This demonstrates the potential for enzymatic routes to introduce complex functionalities into this compound derivatives.

Organic Synthetic Strategies for this compound Derivatives

Traditional organic synthesis remains indispensable for the precise construction of this compound derivatives, offering a wide range of reactions for functional group manipulation and complex molecule assembly.

Esterification and Amidation Reactions in this compound Synthesis

Esterification Reactions: Esterification is a fundamental reaction for synthesizing this compound esters. The classic Fischer esterification involves the acid-catalyzed reaction of benzoic acid with an alcohol to form the corresponding ester and water libretexts.org. For example, ethyl this compound can be synthesized by reacting benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry HCl gas youtube.comyoutube.com. This reversible reaction can be driven to completion by removing the water byproduct, for instance, through distillation libretexts.orgyoutube.com. Alternative catalytic systems, such as tin(II) compounds, have also been employed for the preparation of benzoic esters, with the reaction water removed by distillation google.com.

Amidation Reactions: Amidation reactions involve the formation of an amide bond between a carboxylic acid and an amine. While direct amidation of carboxylic acids can be challenging due to the formation of ammonium (B1175870) salts, requiring high temperatures, various catalytic methods have been developed to facilitate this transformation under milder conditions rsc.org. Titanium(IV) chloride (TiCl4)-mediated and titanium(IV) fluoride (B91410) (TiF4)-mediated amidation reactions of benzoic acid with various amines, including benzylamine (B48309), anilines, and morpholine, have been reported to yield amides in good to excellent yields rsc.orgnih.gov. For instance, amidation of benzoic acids with anilines bearing electron-donating or electron-withdrawing groups were completed within 24 hours, providing 77–96% yields rsc.org. Boric acid has also been shown to catalyze the dehydrative amidation of aromatic amines with benzoic acids under mild conditions asianpubs.org. Furthermore, chemoselective amidation of benzoic acid with mixed amines, such as ethylamine/diethylamine (B46881) and cyclohexylamine/aniline, has been demonstrated lookchemmall.com.

Advanced Functional Group Transformations (e.g., Demethylation, Halohydrin, Sharpless Reactions)

Advanced functional group transformations enable the precise modification of this compound derivatives, leading to complex and highly functionalized molecules.

Demethylation: Demethylation reactions involve the removal of a methyl group, often from an ether or amine. In the context of this compound derivatives, demethylation has been observed in the synthesis of eugenyl this compound derivatives. The disappearance of the –OCH3 singlet in the 1H-NMR spectrum indicates the successful demethylation of compounds like eugenyl this compound, leading to an increase in the compound's polarity nih.govbiorxiv.orgwaocp.org. This transformation can be a crucial step in modifying the physicochemical properties of this compound-containing molecules. Demethylation of 14-hydroxy substituted alkaloid derivatives, which can exist as this compound salts, has also been achieved using lower alkyl azodicarboxylates google.com.

Halohydrin Formation: Halohydrin formation involves the addition of a halogen and a hydroxyl group across a carbon-carbon double bond. This reaction has been applied to eugenyl this compound derivatives, specifically modifying the double bond present in the eugenol moiety. Reactions involving N-chlorosuccinamide (NCS) and iodine (I2) as a catalyst have been used to introduce halohydrin functionalities. This transformation is spectroscopically evident by a shift from double bond signals to single bond signals in the 1H-NMR spectrum of the modified eugenyl this compound derivatives nih.govbiorxiv.orgresearchgate.net.

Sharpless Reactions: Sharpless reactions, particularly Sharpless dihydroxylation, are highly enantioselective reactions that introduce two hydroxyl groups across an alkene double bond. These reactions have been employed in the synthesis of eugenyl this compound derivatives. The use of chiral ligands such as (DHQ)2PHAL and (DHQD)2PHAL along with an osmium catalyst (e.g., osmium tetroxide) and N-methylmorpholine oxide (NMO) facilitates this stereoselective transformation. Similar to halohydrin formation, Sharpless reactions modify the double bond of the eugenol structure within the this compound derivative, leading to the formation of dihydroxylated products nih.govbiorxiv.orgresearchgate.netnih.govresearchgate.net.

Synthesis of Novel Metal-Organic Frameworks and Coordination Complexes Involving this compound Ligands (e.g., Silver(I)-Benzoate Derivatives)

This compound and its derivatives are increasingly utilized as ligands in the construction of novel metal-organic frameworks (MOFs) and coordination complexes, owing to their diverse coordination modes and ability to form stable structures.

Metal-Organic Frameworks (MOFs): this compound ligands contribute to the formation of MOFs, which are porous crystalline materials with applications in gas storage, catalysis, and sensing. For instance, MOFs have been synthesized using 4-(1H-pyrazol-4-yl)this compound ligands coordinated to metal clusters, such as M4O clusters where M represents a metal wipo.int. Recent advancements include the synthesis of defect-engineered MOFs (DEMOFs) where 3-(3-methyl-4H-1,2,4-triazol-4-yl)this compound acts as a "defective" linker, introducing coordinatively unsaturated sites in copper(II) paddle wheel units acs.org. Other examples include MOFs incorporating 3,5-bis(4-pyridylmethylenoxyl)this compound ligands with nickel(II) scirp.org, and multifunctional MOFs synthesized from ligands where various functional pendants are attached to the phenyl ring of 4-(2-carboxyvinyl)benzoic acid rsc.org.

Coordination Complexes: this compound derivatives readily form coordination complexes with various metal ions. Lead(II) complexes incorporating this compound derivative ligands, such as 2-methoxythis compound, 1,4-benzodioxan-5-carboxylate, and piperonylate, have been prepared. These complexes often exhibit one-dimensional (1D) or two-dimensional (2D) coordination polymer structures, with the dimensionality influenced by the specific ligand and solvent conditions mdpi.comresearchgate.net. Zinc(II) and copper(II) complexes of aminoalcohol ligands can also be stabilized by this compound counter anions rsc.org. Furthermore, metronidazole (B1676534) this compound has been used to prepare octahedral metal complexes with metal salts like cadmium(II) nitrate (B79036), manganese(II) chloride, and zirconium(IV) chloride chemmethod.com.

Silver(I)-Benzoate Derivatives: Silver(I)-benzoate derivatives are a notable class of coordination complexes. Silver this compound itself can be synthesized through the reaction of silver nitrate with sodium this compound lookchem.com. These compounds are versatile, finding use in various chemical syntheses, including as a catalyst in Wolff rearrangement reactions and in the synthesis of triphenyltinthis compound lookchem.com. Novel silver(I) complexes have been synthesized by reacting silver benzoates with ligands such as triphenylphosphine (B44618) (Ph3P) and N-heterocyclic carbenes (NHC*). These complexes, like 1,3-dibenzyl-4,5-diphenyl-imidazol-2-ylidene silver(I) this compound derivatives, have been characterized and explored for their properties maynoothuniversity.iemaynoothuniversity.ie. Silver(I) carboxylates, which are coordination polymers in the solid state, can also be prepared from carboxylic acids and silver(I) oxide (Ag2O) mdpi.com.

Biochemical Pathways and Enzymatic Mechanisms of Benzoate

Enzymatic Activities and Molecular Mechanisms of Action

Characterization of Aldehyde Dehydrogenases in Benzoate Oxidation Pathways (e.g., ALDH(C))

Aldehyde dehydrogenases (ALDHs) are critical enzymes in this compound oxidation pathways, particularly in microorganisms. In Burkholderia xenovorans LB400, the aldehyde dehydrogenase, ALDH(C) (EC 1.2.1.77), plays an essential role in the metabolism of this compound. This enzyme catalyzes the oxidation of cis-3,4-dehydroadipyl-CoA semialdehyde to cis-3,4-dehydroadipyl-CoA. nih.govnih.gov ALDH(C) has been characterized as a novel enzyme within the ALDH superfamily due to its unique native substrate. nih.gov

Detailed structural and functional investigations of ALDH(C) have elucidated its reaction mechanism. Kinetic analyses indicate that C296 acts as the nucleophile and E257 as the associated general base. nih.govnih.gov Structural analyses of E257Q and C296A variants suggest a dynamic charge repulsion between E257 and C296, contributing to the flexibility of E257, which is further regulated by E496 and E167. nih.gov A proton relay network involving E496, E167, and K168 helps reset E257 for the second catalytic step. nih.govnih.gov E167, unique to ALDH(C) and its homologs, is proposed to present the catalytic water to E257, facilitating deacylation and product release. nih.govnih.gov ALDH(C) exhibits higher activity in the presence of NADP+ and shows selectivity for linear medium-chain to long-chain aldehydes. nih.govmdpi.com This cofactor selectivity is governed by a complex network of hydrogen bonds between the 2'-phosphoryl moiety of NADP+ and a threonine/lysine pair on ALDH(C). nih.gov The enzyme's catalytic preference for linear longer-chain substrates is attributed to a deep, narrow configuration of its substrate tunnel, influenced by the reorientation of an extended loop (Asn478-Pro490) and a key glycine (B1666218) (Gly104). nih.gov

Mechanisms of Enzyme Activity Modulation by Benzoic Acid (e.g., Inhibition of Tricarboxylic Acid Cycle Enzymes like Succinate (B1194679) Dehydrogenase)

Benzoic acid can modulate the activity of various enzymes, particularly in microorganisms, by disrupting their metabolic functions. One significant mechanism involves the inhibition of enzymes vital for microbial metabolism. patsnap.com For instance, benzoic acid hinders the function of succinate dehydrogenase, an enzyme crucial in the tricarboxylic acid (TCA) cycle. patsnap.com This inhibition prevents microorganisms from effectively utilizing energy sources, essentially leading to cellular starvation. patsnap.com

Beyond succinate dehydrogenase, benzoic acid can impact other metabolic pathways. In Schizochytrium limacinum SR21, benzoic acid derivatives, such as p-aminobenzoic acid (p-ABA), have been shown to influence the TCA cycle. Metabolomics analysis revealed that p-ABA can lead to a weakening of the TCA cycle while promoting glucose catabolism in glycolysis and enhancing the mevalonate (B85504) pathway. nih.gov This modulation can redirect metabolic flux, for example, towards lipid synthesis. nih.gov In yeasts like Saccharomyces cerevisiae and Zygosaccharomyces bailii, benzoic acid can cause a general energy loss and ATP depletion, impacting glycolysis. asm.orgasm.orgnih.gov While low concentrations might stimulate fermentation, higher concentrations inhibit it, leading to lowered ATP levels and intracellular pH. asm.org Studies suggest that glycolysis can be limited at steps involving pyruvate (B1213749) kinase and glyceraldehyde dehydrogenase-phosphoglycerate kinase. asm.orgnih.gov

Enzymatic Regulation of Intracellular pH Homeostasis and Cell Membrane Integrity in Microorganisms

Benzoic acid, as a weak acid, significantly impacts intracellular pH homeostasis and cell membrane integrity in microorganisms. When benzoic acid enters a microbial cell, its undissociated form can pass through the cellular membrane, releasing protons that acidify the intracellular environment. patsnap.comasm.orgresearchgate.net This acidification creates an inhospitable internal environment for microorganisms, disrupting their pH balance and further hampering enzymatic activities and metabolic processes. patsnap.comresearchgate.net

The alteration of cell membrane integrity is another crucial mechanism. Benzoic acid can affect the permeability of the microbial cell membrane, leading to the leakage of essential ions and other small molecules from the cell. patsnap.compsu.ac.th This leakage disrupts the cell's internal environment, ultimately contributing to cell death. patsnap.com For example, studies on Ganoderma boninense showed that benzoic acid treatment resulted in the disruption of mycelial morphology and cellular ultrastructure, with enhanced cell mortality observed through membrane permeability assays. researchgate.netmdpi.com The impact on cell membrane integrity can also affect the functionality of microbial membrane systems, making cells more sensitive to environmental stressors. mdpi.com

Interference with Protein Synthesis Mechanisms

Benzoic acid can interfere with protein synthesis mechanisms within microbial cells. Proteins are essential for various cellular functions, including reproduction and repair. patsnap.com By disrupting protein synthesis, benzoic acid limits the ability of microorganisms to grow and multiply. patsnap.com For instance, a sufficient dose of sodium this compound can penetrate the cell, react with the 50S ribosomal subunit, and inhibit the peptidyltransferase enzyme activity. neliti.com This inhibition can disrupt bacterial metabolism, protein synthesis, and cell wall synthesis, contributing to the absence of microbial growth. neliti.com

Acyltransferases and this compound Ester Biosynthesis in Plants (e.g., Benzyl (B1604629) Alcohol Benzoyltransferase)

Acyltransferases play a crucial role in the biosynthesis of this compound esters in plants, contributing to floral scents and defense mechanisms. A key enzyme in this process is benzoyl-coenzyme A (CoA):benzyl alcohol benzoyltransferase (BEBT). nih.gov BEBT catalyzes the formation of benzyl this compound from benzyl alcohol and benzoyl-CoA. nih.govresearchgate.netresearchgate.net This enzyme belongs to the BAHD family of acyltransferases, a large group of acyl-CoA-dependent enzymes involved in the acylation of diverse alcohols. frontiersin.org

BEBT has been characterized in Clarkia breweri, where it synthesizes benzyl this compound, a minor constituent of the floral aroma. nih.govresearchgate.net The gene encoding BEBT is expressed in flowers, with maximal RNA transcript levels in the stigma, and its expression can also be induced in damaged leaves, suggesting a role in plant defense. nih.gov The enzyme exhibits activity with various other alcohols and acyl CoAs, indicating a wide substrate specificity. nih.govresearchgate.net Kinetic studies of BEBT from C. breweri show Km values of 46.8 μM for benzyl alcohol and 20.5 μM for benzoyl-CoA, similar to other BAHD acyltransferases, supporting its role in benzyl this compound synthesis. nih.gov

Other acyltransferases, such as benzyl alcohol/phenylethanol benzoyltransferase (BPBT) in petunia, are also involved in the biosynthesis of volatile this compound esters like benzyl this compound and phenylethyl this compound. frontiersin.orgmdpi.comfrontiersin.org In Populus trichocarpa, two BAHD-type acyltransferases, PtACT47 and PtACT49, have been identified. PtACT49 was characterized as benzoyl-CoA:benzyl alcohol O-benzoyltransferase (PtBEBT), synthesizing benzyl this compound from benzoyl-CoA and benzyl alcohol. nih.gov These enzymes may also be involved in the biosynthesis of salicinoid phenolic glycosides. nih.govmpg.de

Genetic and Genomic Basis of this compound Metabolism

The metabolic pathways for this compound degradation and biosynthesis are underpinned by specific gene clusters, whose identification and functional analysis are crucial for understanding the genetic basis of these processes.

Identification and Functional Analysis of Gene Clusters (e.g., box and gen genes)

Microorganisms employ various genetic strategies for this compound metabolism, often involving organized gene clusters. The "box" (this compound oxidation) gene cluster is well-characterized in several proteobacteria for aerobic this compound degradation. frontiersin.orgcsic.esresearchgate.net This pathway initiates with the activation of this compound to benzoyl-CoA by a this compound-CoA ligase (BclA). nih.govfrontiersin.orgcsic.esnih.govkarger.com Subsequently, a benzoyl-CoA 2,3-epoxidase (BoxAB) and a BoxC dihydrolase are responsible for the dearomatization and ring-cleavage steps, respectively. nih.govfrontiersin.orgcsic.eskarger.com The resulting 3,4-dehydroadipyl-CoA semialdehyde is then converted to succinyl-CoA and acetyl-CoA through a β-oxidation-like metabolism involving enzymes like aldehyde dehydrogenase (BoxD or ALDH(C)). nih.govfrontiersin.orgcsic.eskarger.com

Examples of bacteria possessing the box gene cluster include strains of Azoarcus, Burkholderia, Polaromonas, and Comamonas. frontiersin.orgresearchgate.net The box genes are typically organized into operons, and their expression is often controlled by transcriptional regulators. frontiersin.org For instance, the BoxR protein acts as a transcriptional repressor that controls the expression of the box genes, with benzoyl-CoA serving as the inducer molecule. frontiersin.orgcsic.esresearchgate.net The presence of the boxR gene in identified box clusters suggests that the BoxR/benzoyl-CoA regulatory system is a widespread strategy for controlling this aerobic hybrid pathway. csic.esresearchgate.net Interestingly, paralogous regulators like BoxR and BzdR (which controls bzd genes involved in anaerobic this compound degradation) can act synergistically and cross-regulate both box and bzd genes, potentially as an adaptation to changing oxygen concentrations. frontiersin.orgcsic.esscience.gov

In Azoarcus evansii, a cluster of fifteen genes probably coding for the this compound pathway was found on the chromosome, identified based on N-terminal amino acid sequences of purified this compound metabolic enzymes and this compound-induced proteins. nih.gov The gen genes are associated with the gentisate pathway of this compound metabolism. While the classical aerobic pathway often involves hydroxylation of this compound into catechol, protocatechuate, or gentisate, which are then cleaved by dioxygenases, the box pathway represents an aerobic hybrid pathway. frontiersin.org

In anaerobic this compound degradation, such as in Geobacter metallireducens, genes involved are organized in two clusters comprising 44 genes. capes.gov.br this compound is activated to benzoyl-CoA, which is then reductively dearomatized to cyclohexa-1,5-diene-1-carbonyl-CoA, followed by β-oxidation reactions to acetyl-CoA units. capes.gov.br In Ferroglobus placidus, genes predicted to encode enzymes for anaerobic this compound metabolism were found in one of two gene clusters, with transcript abundance of these genes increasing during growth on this compound. oup.com

Transcriptional Regulation of this compound Degradation Pathways (e.g., MarR-type and LysR-type Regulators like GenR and BenM)

The degradation of this compound in various microorganisms is tightly controlled by sophisticated transcriptional regulatory mechanisms, primarily involving LysR-type and MarR-type regulators. These regulators ensure that the necessary enzymes for this compound catabolism are expressed only when the substrate is available.

LysR-type Regulators: BenM and CatM In Acinetobacter sp. strain ADP1, this compound degradation is regulated by two homologous LysR-type transcriptional activators, BenM and CatM wikipedia.orguni.luwikipedia.org. These regulators control the expression of the ben genes, responsible for converting this compound to catechol, and the cat genes, involved in catechol degradation wikipedia.orguni.lu.

Both BenM and CatM recognize cis,cis-muconate, a metabolite in the this compound degradation pathway, as an inducer and regulate some of the same genes, such as catA and catB wikipedia.orguni.lu. A key distinction lies in their effector specificity: while CatM primarily responds to cis,cis-muconate, BenM uniquely responds to this compound wikipedia.orguni.luuni.lu. Studies have shown that this compound, in conjunction with cis,cis-muconate, synergistically enhances the BenM-dependent expression of the benABCDE operon wikipedia.orguni.luwikipedia.org. This synergistic activation suggests a complex regulatory interplay, potentially requiring a BenM tetramer to bind both effectors for high-level transcription uni.lu.

The benM gene is located immediately upstream of and divergently transcribed from benA, with a putative DNA binding site situated between the two coding regions wikipedia.orguni.lu. BenM and CatM bind to similar DNA motifs, typically inverted repeats with a consensus sequence of AkACC–N5–GGTAT, which aligns with the general LysR-family motif T–N11–A nih.gov. While they have overlapping functions and can partially substitute for one another, their distinct effector responses and specific roles in regulating multiple operons highlight the intricate control over this compound catabolism uni.lunih.gov.

MarR-type Regulators: GenR In contrast to the LysR-type activators, MarR-type regulators often function as repressors. An example is GenR, a MarR-type regulator that controls the gentisate pathway in Comamonas testosteroni strain CNB-1. Although C. testosteroni CNB-1 degrades this compound primarily via a CoA-dependent epoxide pathway, gentisate 1,2-dioxygenase (GenA) is induced when the bacterium grows on this compound or 3-hydroxythis compound.

GenR's regulatory mechanism involves its interaction with specific effectors: gentisate, 3-hydroxythis compound, and benzoyl-CoA. The binding of these effectors to GenR prohibits GenR from binding to its target DNA sequence, thereby derepressing the expression of genes in the gentisate pathway, including genA. This indicates that benzoyl-CoA, an intermediate of this compound degradation, acts as an effector for GenR, explaining the observed induction of GenA during this compound metabolism.

The table below summarizes the key characteristics of these transcriptional regulators:

| Regulator Type | Regulator Name | Organism | Effector(s) | Regulated Genes/Operons | Mechanism | Citation |

| LysR-type | BenM | Acinetobacter sp. ADP1 | This compound, cis,cis-muconate | benABCDE, catA, catB | Activator; synergistic activation with multiple effectors | wikipedia.orguni.luwikipedia.orguni.lu |

| LysR-type | CatM | Acinetobacter sp. ADP1 | cis,cis-muconate | catA, catB, benABCDE (low-level) | Activator | wikipedia.orguni.luwikipedia.org |

| MarR-type | GenR | Comamonas testosteroni CNB-1 | Gentisate, 3-hydroxythis compound, Benzoyl-CoA | gen genes (e.g., genA) | Repressor (binding prohibited by effectors) |

Enzymatic Studies in Non-Human Biological Systems (Mechanistic Focus)

This compound and its derivatives exhibit significant modulation of enzyme activities in various non-human biological systems, impacting physiological processes and offering insights into molecular interactions.

Enzyme Activity Modulation by this compound in Plant Physiology (e.g., Pear Fruits)

In plant physiology, particularly in postharvest fruit management, this compound compounds have been shown to influence enzymatic activities critical for fruit quality and shelf life. Studies on 'Patharnakh' pear fruits treated with sodium this compound during cold storage have demonstrated its efficacy in preserving fruit quality by modulating key enzymes involved in ripening and degradation.

Beyond postharvest applications, this compound-related enzymatic activity is also crucial in plant defense mechanisms. In elicitor-treated pear cell cultures, this compound-Coenzyme A ligase (BZL) activity has been detected and biochemically characterized. This enzyme catalyzes the conversion of free benzoic acid to benzoyl-CoA, a crucial step in the biosynthesis of biphenyl (B1667301) phytoalexins. These biphenyl phytoalexins are defense compounds produced by pears in response to pathogen attack, with benzoyl-CoA serving as a substrate for subsequent biphenyl synthase activity.

The enzymatic modulation by sodium this compound in pear fruits is summarized in the table below:

| Enzyme Affected | Effect of Sodium this compound Treatment | Observed Outcome in Pear Fruits | Citation |

| Cellulase | Decreased activity | Retained fruit firmness | |

| Pectin Methyl Esterase (PME) | Decreased activity | Retained fruit firmness | |

| Polyphenol Oxidase (PPO) | Decreased activity | Maintained sensory quality, suppressed browning | |

| This compound-CoA Ligase (BZL) | (Activity detected and characterized in elicitor-treated cells) | Contributes to biphenyl phytoalexin biosynthesis |

Development of Alternative Enzyme Inhibition Assays for Molecular Interaction Studies

The assessment of molecular interactions, particularly enzyme inhibition, is critical for understanding the biological effects of various compounds, including food preservatives like this compound. Recent research has focused on developing alternative enzyme inhibition assays to evaluate the primary molecular-level interactions of these substances with enzymes.

One such study proposed a set of single- and multi-enzyme assay systems to reveal the toxic effects of common food preservatives, including sodium this compound (E211). These assays are designed to quantify the inhibition of enzyme activity proportional to the concentration of the toxicant. The single-enzyme assay system utilizing NAD(P)H:FMN oxidoreductase (Red) demonstrated the highest sensitivity to sodium this compound, with an IC50 value of 29 mg/L. This IC50 value was found to be considerably lower than the acceptable daily intake (ADI) for sodium this compound.

Conversely, the inhibitory effect of sodium this compound on other enzymes, such as butyrylcholinesterase (BChE), lactate (B86563) dehydrogenase (LDH), and alcohol dehydrogenase (ADH), was either negligible or only observed at concentrations significantly exceeding their ADI. This suggests a differential sensitivity of various enzymes to sodium this compound. Based on these findings, sodium this compound is considered among the safer preservatives in terms of its inhibitory effect on enzyme activity at the molecular level. Furthermore, molecular docking studies have provided insights into these interactions, indicating that sodium this compound possesses the potential to interact with residues of antioxidant enzymes, thereby modulating their structural and functional activities.

Environmental Biotransformation and Ecological Dynamics of Benzoates

Ecological Interactions and Bioremediation Potential

Benzoate is a ubiquitous intermediate in the anaerobic metabolism of aromatic compounds, playing a significant role in the environmental degradation of these substances ethz.ch. Microorganisms, including bacteria and fungi, are pivotal in the breakdown of aromatic compounds like this compound, thereby contributing substantially to the global carbon cycle ontosight.aicsic.es. The nature of microbial interactions, whether cooperative or competitive, is highly influenced by environmental conditions, and the presence of this compound itself can alter these microbial dynamics biorxiv.orgbiorxiv.org.

Biotransformation and Uptake in Non-Target Organisms (e.g., Aquatic Invertebrates, Foliage)

Biotransformation in Microorganisms: Microorganisms possess diverse pathways for this compound degradation, which are essential for its environmental fate. Under aerobic conditions, this compound can be metabolized via dioxygenation to form catechol or monooxygenation to form protocatechuate ethz.ch. An alternative aerobic pathway involves the initial ligation of this compound with coenzyme A (CoA) to produce benzoyl-CoA, followed by epoxidation and subsequent hydrolysis ethz.chcsic.esontosight.aifrontiersin.org. Anaerobic degradation pathways also typically commence with the activation of this compound to benzoyl-CoA, which then undergoes reductive dearomatization and a modified β-oxidation pathway csic.esfrontiersin.org.

Research has demonstrated the metabolic versatility of microorganisms in transforming this compound and its derivatives. For instance, engineered strains of Pseudomonas oleovorans have been shown to biotransform substituted benzoates into corresponding cis-diols asm.org. Similarly, engineered Escherichia coli can convert sodium this compound into 2,4,6-trihydroxybenzophenone, highlighting the potential for synthetic biological approaches in this compound biotransformation researchgate.net. Furthermore, fluoroaromatics, such as fluorobenzoates, are recognized as substrates for both aerobic and anaerobic bacteria, underscoring their role in the environmental elimination of these halogenated compounds researchgate.net.

Uptake and Effects in Non-Target Organisms: The presence of benzoates in the environment can lead to uptake and subsequent effects in various non-target organisms.

Foliage and Plants: Benzoic acid naturally occurs in numerous plant species who.intwho.int. The uptake of fluorobenzoates by plants such as alfalfa, barley, and canola has been observed, with varying degrees of absorption depending on the specific fluorothis compound isomer and the plant species nmt.edu. It is suspected that metabolism within the plant contributes to the observed mass balance discrepancies in these uptake studies nmt.edu. Emamectin (B195283) this compound, when applied via tree injection, can be translocated and taken up into various plant parts, including foliage, fruit, seeds, and pollen epa.govscience.gov. However, studies on rotational crops (e.g., barley, carrots, lettuce) indicate that significant uptake of emamectin this compound residues from soil into edible parts is unlikely, although residues may be found in straw, with some radioactivity incorporated into plant natural products acs.org. Certain phenolic acids, which are structurally related to this compound, have demonstrated antibacterial properties when applied as foliar sprays researchgate.net.

The following table summarizes observed uptake percentages of different fluorobenzoates by various crops:

| Fluorothis compound | Crop | Average Uptake (% of applied) |

| 2,6-DFBA | Alfalfa | 9% |

| 2,6-DFBA | Barley | 22% |

| 2,6-DFBA | Canola | 49% |

| PFBA | Alfalfa | 0.1% |

| PFBA | Barley | 2% |

| PFBA | Canola | 19% |

| 3,4-DFBA | Alfalfa | Not specified |

| 3,4-DFBA | Barley | Not specified |

| 3,4-DFBA | Canola | Not specified |

Development of Bioremediation Strategies for this compound-Contaminated Sites

Bioremediation offers an environmentally sustainable and cost-effective approach for managing contaminated sites by utilizing microorganisms or plants to transform pollutants into less harmful substances nih.govresearchgate.net. This technology encompasses several strategies, including natural attenuation, biostimulation, bioaugmentation, and phytoremediation nih.govucdavis.edunih.gov.

The this compound degradation pathway is a critical metabolic process for the breakdown of aromatic compounds, making it highly relevant for bioremediation applications ontosight.ai. A comprehensive understanding of the genetics and biochemistry underlying this pathway is vital for developing novel biotechnological solutions ontosight.ai. This compound is frequently employed as a model compound in studies investigating the bacterial catabolism of aromatic compounds, providing insights directly applicable to bioremediation efforts csic.es.

Aerobic bioremediation is particularly effective for the degradation of non-halogenated organic compounds, and indigenous aerobic bacteria are capable of degrading this compound in contaminated environments epa.gov. The introduction of oxygen or oxygen-releasing compounds can stimulate these microbial activities epa.gov. In situ bioremediation (ISB) of groundwater, for instance, involves enhancing the metabolic activity of native bacterial populations through the addition of amendments (biostimulation) or by introducing specific bacterial strains (bioaugmentation) epa.gov. Interestingly, sodium this compound itself can be used as an amendment in bioremediation processes, typically delivered via injection wells to stimulate microbial activity epa.gov.

Furthermore, the microbial degradation of fluoroaromatics, including fluorobenzoates, by both aerobic and anaerobic bacteria highlights their significant role in the environmental removal of these persistent compounds, suggesting potential for bioremediation strategies targeting fluorothis compound-contaminated sites researchgate.net. The effectiveness of bioremediation, especially in complex environmental matrices, is often dependent on the intricate interactions within microbial consortia biorxiv.orgbiorxiv.org.

Advanced Analytical and Spectroscopic Techniques for Benzoate Characterization

Chromatographic Methodologies

Chromatographic techniques are indispensable for separating benzoate from complex matrices, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for this compound analysis, particularly when coupled with ultraviolet (UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) detectors.

HPLC-UV Detection: HPLC-UV methods are widely applied for the determination of sodium this compound in various products, including food and beverages. Reversed-phase HPLC (RP-HPLC) is a common configuration, often employing C18 columns. Typical mobile phases consist of mixtures of sodium acetate (B1210297) buffer (e.g., pH 4) and organic solvents like acetonitrile (B52724) or methanol (B129727) sentinalco.comwikidata.orgatamankimya.com. Detection is frequently performed at wavelengths such as 254 nm or 235 nm for sodium this compound sentinalco.comwikidata.org. For other this compound derivatives, specific wavelengths are optimized; for instance, Rizatriptan this compound is often detected around 225 nm epa.govnih.govglobalresearchonline.net, and Emamectin (B195283) this compound at 245 nm nih.gov.

Table 1: Representative HPLC-UV Conditions for this compound Analysis

| Compound | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | References |

| Sodium this compound | C18 (e.g., Luna 5 µ) | Sodium acetate buffer (pH 4):Acetonitrile (70:30) | 0.8 | 254 | 7.886, 8.1585 | sentinalco.com |

| Sodium this compound | Purospher® STAR RP-18 | Acetate buffer:Methanol (25:75) | 1.2 | 235 | - | wikidata.org |

| Sodium this compound | Shim-pack GIST C18 | Ammonium (B1175870) acetate (50 mM):Acetonitrile:Methanol (45:15:40) | 1.0 | 235 | - | atamankimya.com |

| Rizatriptan this compound | Perfectsil C18 | 0.01 M Phosphate (B84403) buffer:Methanol (80:20) | 1.0 | 225 | - | nih.gov |

| Emamectin this compound | Zorbax Rx C18 | Acetonitrile:Water (95:5) | 1.0 | 365 (excitation), 460 (emission) (FLD) | - | cenmed.com |

LC-MS/MS Detection: LC-MS/MS offers enhanced selectivity and sensitivity, particularly useful for complex samples or when low detection limits are required. This technique is employed for the characterization and quantification of sodium this compound, including its use in certifying reference materials atamankimya.comlepuge.com.br. For instance, a Thermo Scientific UltiMate 3000 equipped with a TSQ Quantum mass detector and a Hypersil Gold HPLC column has been utilized for sodium this compound characterization lepuge.com.br. LC-MS/MS is also valuable for identifying degradation products of this compound derivatives, such as a degradation product of Rizatriptan this compound with an m/z value of 188 [M+H]+ nih.gov.

Thin-Layer Chromatography (TLC) and its advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), provide rapid and cost-effective methods for the qualitative and quantitative analysis of this compound compounds. HPTLC offers improved resolution and sensitivity compared to traditional TLC.

HPTLC methods are developed for the estimation of various this compound derivatives in bulk and pharmaceutical formulations. Silica gel 60F254 plates are commonly used as the stationary phase labsolu.caexportersindia.comsigmaaldrich.commedscape.comwikipedia.org. The mobile phase composition is critical for achieving optimal separation and varies depending on the specific this compound compound and matrix.

Table 2: HPTLC Conditions for this compound Derivatives

| Compound | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (ng/spot or ng/band) | References |

| Alogliptin this compound | Silica gel 60F254 | n-butanol:water:acetic acid (7:2:1 v/v/v) | 233 | 200–600 | labsolu.camedscape.com |

| Rizatriptan this compound | Silica gel 60F254 | Dichloromethane:Acetone:Acetic acid (3:2:0.2 v/v/v) | 230 | 200–700 | exportersindia.comsigmaaldrich.com |

| Alogliptin this compound & Metformin HCl | Silica gel 60F254 | Acetonitrile:1% Ammonium acetate in Methanol (4.5:5.5 v/v) | 253 | 100-2500 | wikipedia.org |

Gas Chromatography (GC) is typically employed for volatile or derivatized this compound compounds. While this compound salts themselves are generally non-volatile, GC is effectively used for specific applications, such as the analysis of volatile this compound esters or the detection of benzene (B151609) formed from this compound degradation.

For instance, GC/MS has been utilized for the analysis of Denatonium this compound (Bitrex), a quaternary ammonium salt. In this application, a heat-induced rearrangement/decomposition product (a diethylamine (B46881) derivative) formed in the injector port (optimal temperature 250-350 °C) is quantified using selected ion monitoring (SIM) mode macsenlab.com. GC-MS is also crucial for determining benzene content in food products where this compound salts might degrade to form benzene in the presence of ascorbic acid alfa-chemistry.com. Methyl this compound, a volatile organic compound, can be quantified using solid-phase microextraction (SPME) combined with GC/MS as a biomarker for mold growth, demonstrating detection limits as low as 3 ppb sigmaaldrich.com.

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for this compound ions, particularly in aqueous matrices like beverages. CE methods provide rapid analysis times and excellent resolution.

Challenges, such as long analysis times due to opposing electrophoretic and electroosmotic flows, have been addressed by incorporating cationic additives like cetylpyridinium (B1207926) chloride to reverse the electroosmotic flow direction made-in-china.com. Various buffer systems have been developed, including 10 mM phosphate buffer (pH 7.0) guidetopharmacology.org, 20 mM borax (B76245) buffer (pH 9.2), and a mixture of tris(hydroxymethyl)aminomethane and 2-hydroxyisobutyric acid (pH 8.1). Detection is typically performed using UV detectors at wavelengths such as 225 nm made-in-china.com or 200 nm for this compound. CE methods for this compound exhibit good linearity (R² > 0.999) and low limits of detection (e.g., 0.9 mg L-1 for this compound). Some methods can achieve complete separation in less than 30 seconds, enabling high analytical throughput.

Spectroscopic Characterization Techniques

Spectroscopic methods provide direct and rapid means for the qualitative and quantitative analysis of this compound compounds based on their interaction with electromagnetic radiation.

UV-Vis spectrophotometry is a widely used and cost-effective technique for this compound analysis, relying on the compound's characteristic absorption of UV light. The fundamental principle involves the Beer-Lambert law, correlating absorbance with concentration.

Absorption Maxima (λmax): this compound compounds exhibit characteristic absorption maxima in the UV region due to the presence of the benzene ring and the carboxylate group. For sodium this compound, common absorption maxima are observed around 224 nm, 225 nm, or 221 nm in aqueous solutions. Other this compound derivatives have distinct λmax values; for instance, Rizatriptan this compound shows absorption maxima at 225 nm or 280 nm epa.govnih.gov, and Alogliptin this compound at 222 nm.

Table 3: UV-Vis Absorption Maxima for this compound Compounds

| Compound | Solvent System | Absorption Maxima (λmax, nm) | References |

| Sodium this compound | Water | 224, 225, 221 | lepuge.com.br |

| Rizatriptan this compound | Water | 225, 280, 227, 281 | epa.govnih.govglobalresearchonline.net |

| Alogliptin this compound | - | 222 |

First-Order Derivative Spectroscopy: Derivative spectrophotometry, particularly first-order derivative, enhances the resolution of overlapping spectral bands and minimizes interference from co-existing substances or matrix components. This technique involves calculating the rate of change of absorbance with respect to wavelength (dA/dλ). For Rizatriptan this compound, derivative amplitudes can be determined by measuring the difference between absorbance maxima (e.g., 231 nm) and minima (e.g., 217 nm) in the first-order derivative spectrum epa.gov. In the analysis of a mixture of sodium this compound and caffeine, first-order derivative spectroscopy allows for quantification by utilizing zero-crossing wavelengths (e.g., 244 nm for sodium this compound, 223.3 nm for caffeine). Alogliptin this compound shows a sharp peak at 278.0 nm in its first-order derivative spectrum.

Area Under Curve (AUC): The Area Under Curve (AUC) method in UV-Vis spectrophotometry is particularly useful when compounds exhibit broad absorption bands or lack sharp, well-defined peaks, or for simultaneous estimation of multiple components. This method involves integrating the absorbance values over a specific wavelength range. For Rizatriptan this compound, AUC can be measured over a wavelength range such as 210-231 nm epa.gov or 0.5-80 µg/ml at 280 nm. For Alogliptin this compound, the peak area of zero-order spectra can be measured at 276 ± 10 nm. Metronidazole (B1676534) this compound has been quantified using a first-order derivative Area Under Curve method, with values measured in the range of 236-251 nm.

Theoretical and Computational Investigations of Benzoate Systems

Advanced Computational Analyses

Natural Bond Orbital (NBO) and Atoms in Molecule (AIM) Approaches for Bonding Analysis

Natural Bond Orbital (NBO) and Atoms in Molecule (AIM) theories are powerful computational tools employed to analyze the nature of chemical bonds and intermolecular interactions within benzoate systems. NBO analysis provides insights into electron delocalization, hybridization, and hyperconjugative interactions, which are critical for understanding molecular stability and reactivity. For instance, NBO calculations can reveal significant changes in charge distribution, particularly involving oxygen and hydrogen atoms, during chemical processes such as the pyrolysis of furfuryl this compound researchgate.net. The stability of molecules, including this compound derivatives, arising from hyperconjugative interactions and charge delocalization can be effectively analyzed using NBO ijastems.org.

AIM theory, conversely, focuses on the topological analysis of electron density, identifying bond critical points (BCPs) and ring critical points (RCPs) to characterize bonding pathways and intermolecular interactions. While direct search results for AIM analysis specifically on "this compound" were limited, AIM is often used in conjunction with NBO to provide a comprehensive picture of bonding. The electron density changes along a reaction pathway, which are fundamental to understanding chemical reactivity, can be analyzed through approaches like the Bonding Evolution Theory (BET), which combines topological analysis of the electron localization function (ELF) with mathematical Catastrophe Theory researchgate.net.

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Interactions

In other this compound-containing compounds, such as a novel organic salt derived from benzylamine (B48309) and an acidic component, Hirshfeld surface analysis confirmed that crystal packing is primarily stabilized by N–H···O and weaker C–H···O hydrogen bonds, alongside C–H···π and C–O···π interactions acs.org. For dimethyl 3,3'-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis-(4-methyl-benzoate), Hirshfeld surface analysis and 2D fingerprint plots showed that H···H (49.4%), H···O/O···H (19.0%), and H···C/C···H (17.5%) contacts were the most significant contributions to crystal packing nih.gov. Similarly, for methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]this compound, H···H (39.7%), H···C/C···H (27.5%), H···N/N···H (15.5%), and O···H/H···O (11.1%) interactions were identified as crucial for crystal stability, with van der Waals interactions and hydrogen bonding being dominant nih.gov.

The analysis also extends to more complex this compound derivatives, such as naphthalene-2,3-diyl bis(3-benzyloxy)this compound, where H···H (42.3%), C···H/H···C (40.3%), and O···H/H···O (15.7%) contacts were found to be the main contributors to the Hirshfeld surface, with dispersion interactions being particularly significant iucr.org.

The following table summarizes typical contributions of intermolecular contacts to Hirshfeld surfaces in various this compound derivatives:

| Compound | Dominant Interactions (Contribution %) | Reference |

| Methyl 4-hydroxythis compound (B8730719) | O···H (29.7%), C—H (20.8%) | plos.org |

| Dimethyl 3,3'-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis-(4-methyl-benzoate) | H···H (49.4%), H···O/O···H (19.0%), H···C/C···H (17.5%) | nih.gov |

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]this compound | H···H (39.7%), H···C/C···H (27.5%), H···N/N···H (15.5%), O···H/H···O (11.1%) | nih.gov |

| Naphthalene-2,3-diyl bis(3-benzyloxy)this compound | H···H (42.3%), C···H/H···C (40.3%), O···H/H···O (15.7%) | iucr.org |

Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Pathway Mapping

Transition State Theory (TST) and reaction pathway mapping are fundamental computational approaches used to understand the kinetics and mechanisms of chemical reactions involving this compound systems. TST allows for the characterization of transition states, which are crucial for determining reaction rates and understanding the energetic landscape of a reaction walisongo.ac.id.

For instance, the pyrolysis reaction mechanism of furfuryl this compound has been evaluated using computational methods. This process involves a multistep mechanism, including two [3+3] rearrangements and a subsequent hydrogen α-elimination step, proceeding through a cyclic 5-membered transition state. This latter step was identified as the rate-limiting step. Analysis based on reaction force formalism revealed that the transition state forms in two stages: initial weakening of the C–O bond, followed by hydrogen atom transfer. Natural bond orbital calculations further indicated significant changes in the charge distribution of oxygen and hydrogen atoms during this process researchgate.net.

Another example is the decomposition reaction of nitroethyl this compound, which yields nitroethylene (B32686) and benzoic acid. Computational studies using Molecular Electron Density Theory (MEDT) have shown that this decomposition occurs through a one-step mechanism, with a high activation energy of 42.5 kcal mol⁻¹. The Bonding Evolution Theory (BET) provided a comprehensive characterization of electron density changes along this reaction pathway, indicating that the reaction begins with the synchronous rupture of O-C and C-H single bonds researchgate.net.

Reaction pathway mapping, often visualized through energy profiles, helps in identifying intermediates and transition states, providing a complete picture of the reaction course. In microbial metabolism, this compound is a common intermediate in the degradation of aromatic compounds. Various aerobic and anaerobic degradation pathways for this compound have been elucidated, involving steps such as CoA ligation, dioxygenation, and monooxygenation, leading to the formation of intermediates like catechol or protocatechuate ethz.chnih.govgenome.jpgenome.jp.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By establishing mathematical relationships between molecular descriptors and observed biological effects, QSAR models can predict the activity of new or untested this compound derivatives, thereby guiding the design of compounds with desired properties.

While specific detailed research findings on QSAR modeling for "this compound" biological activity prediction were not extensively detailed in the provided search results, the general principle of QSAR is highly relevant. For example, the Hammett equation, a form of linear free energy relationship, can be used to quantitatively relate substituent effects on reaction rates or equilibria, which can be applied to understand how structural modifications in benzoic acids affect their reactivity and, by extension, their biological activity ic.ac.uk. Such relationships are valuable for elucidating reaction mechanisms and predicting rates or equilibria ic.ac.uk. The Hammett equation has been used to study the rate of base-catalyzed hydrolysis of ethyl esters of substituted benzoic acids and the ionization equilibrium of corresponding acids ic.ac.uk.

Electronic Structure and Optical Property Prediction

Understanding the electronic structure of this compound derivatives is crucial for predicting their optical properties, which are relevant for applications in materials science, particularly in organic optoelectronics.

HOMO-LUMO Analysis and Charge Transfer Characteristics of this compound Derivatives

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis provides fundamental insights into the electronic transitions and charge transfer characteristics of molecules. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's reactivity, stability, and optical absorption properties. A smaller HOMO-LUMO gap generally correlates with lower excitation energy and longer wavelength absorption.

In this compound derivatives, HOMO-LUMO analysis can reveal intramolecular charge transfer (ICT) phenomena. For instance, in a pyridinium-benzoate system, the HOMO-LUMO transition implies electron density transfer from the pyridinium (B92312) cation to the dinitrothis compound anion through the carboxylate group. A smaller energy gap in the product compared to reactants indicates enhanced electron transfer interaction, which can influence properties like first-order hyperpolarizabilities, indicative of optical activity researchgate.net.

Studies on benzoic acid derivatives functionalizing metal oxides like TiO₂ and SnO₂ demonstrate interfacial charge-transfer transitions (ICTTs). In rutile TiO₂ complexes, ICTTs occur from the HOMO of the adsorbed this compound derivatives to the conduction band of TiO₂. Electron-donating groups on the this compound can elevate the HOMO level, systematically red-shifting the absorption onset acs.org. Similarly, for SnO₂ functionalized with benzoic acid derivatives, the absorption band is attributed to ICTT from the HOMO of the adsorbed derivatives to the conduction band of SnO₂. The delocalization of unoccupied orbitals on the carboxylate group enhances transition dipole moments, which is a key mechanism for ICTT in these surface coordination complexes rsc.orgnih.gov.

The following table presents some examples of HOMO-LUMO energy gaps for this compound-related compounds:

| Compound / System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Pyridinium-3,5-dinitrothis compound (AMPDB) | - | - | 0.7581 | researchgate.net |

| Rutile TiO₂-Benzoic Acid (BA) complex (HOMO of adsorbed BA) | -7.44 | -3.93 | 3.51 | acs.org |

| Rutile TiO₂-4-Methoxybenzoic Acid (BAOMe) complex (HOMO-1 level) | -6.73 | - | - | acs.org |

| Methyl 3-(10H-phenothiazin-10-yl)this compound (PTZ-MBZ) | - | - | 0.0152 (Singlet-Triplet) | researchgate.netrsc.org |

| Methyl 3-(9,9-dimethylacridin-10(9H)-yl)this compound (DMAC-MBZ) | - | - | 0.0640 (Singlet-Triplet) | researchgate.netrsc.org |

| plos.orgresearchgate.netwikipedia.org-thiadiazolo[3,4-C]pyridine based TADF emitters (with methyl this compound as acceptor) | - | - | 0, 0.1044, 0.0018 (Singlet-Triplet) | researchgate.net |

| SnO₂-4-dimethylaminobenzoic acid (4-DMABA) complex (HOMO of adsorbed 4-DMABA) | -6.90 | - | - | nih.gov |

Prediction of Singlet-Triplet Energy Gaps and Thermally Activated Delayed Fluorescence Properties

The prediction of singlet-triplet (S₁-T₁) energy gaps (ΔE_ST) is particularly important for designing materials exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF materials are a third generation of organic luminescent materials that can achieve high theoretical quantum yields (up to 100%) by converting triplet excitons into emissive singlet excitons via reverse intersystem crossing (RISC) researchgate.netrsc.org. A small ΔE_ST is crucial for efficient TADF at room temperature, as it allows for facile RISC researchgate.netnih.gov.

This compound-based compounds have been explored for their TADF properties. For instance, compounds like methyl 3-(10H-phenothiazin-10-yl)this compound (PTZ-MBZ) and methyl 3-(9,9-dimethylacridin-10(9H)-yl)this compound (DMAC-MBZ) have been synthesized and shown to exhibit TADF. These compounds demonstrate very small singlet-triplet energy gaps, specifically 0.0152 eV for PTZ-MBZ and 0.0640 eV for DMAC-MBZ, due to spatially separated HOMO and LUMO orbitals researchgate.netrsc.orgrsc.org. Such small energy gaps are conducive to efficient TADF at room temperature researchgate.net.

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting these energy gaps and understanding the underlying electronic transitions. The design of TADF molecules often involves introducing a twisted angle between donor and acceptor moieties to minimize the overlap between LUMO and HOMO, thereby facilitating a small ΔE_ST rsc.org. Methyl this compound has been identified as an effective acceptor moiety in TADF emitters, providing a versatile platform for tuning donor groups and achieving desired charge transfer characteristics and photophysical properties for applications in organic light-emitting diodes (OLEDs) researchgate.net.

Biotechnological and Advanced Material Science Applications of Benzoates

Microbial Bio-production and Bioconversion Processes

Microorganisms exhibit remarkable capabilities in synthesizing and transforming various compounds, including benzoates. This section explores how metabolic engineering enhances benzoate biosynthesis and how bioconversion strategies utilize this compound intermediates for valorizing complex aromatic compounds like lignin (B12514952).

Metabolic engineering approaches are increasingly employed to optimize microbial cell factories for producing aromatic derivatives, including benzoic acid. This involves introducing novel, efficient synthesis pathways and optimizing cofactor regeneration cycles within genetically engineered bacteria. For instance, a genetically engineered bacterium has been developed to efficiently convert L-phenylalanine into natural benzoic acid. This process utilizes NADH oxidase, mandelic acid dehydrogenase, and benzaldehyde (B42025) dehydrogenase to form a cofactor regeneration cycle, thereby improving substrate conversion efficiency. google.com

Microbial synthesis of benzoic acid has been reported in wild-type strains, such as Streptomyces maritimus, achieving maximal levels of 460 mg/L. researchgate.net Furthermore, heterologous microbial cell factories, including Escherichia coli and Pseudomonas taiwanensis, have been utilized for benzoic acid manufacturing. researchgate.net The design of de novo coenzyme A-independent biosynthetic pathways can circumvent limitations associated with continuous cofactor supply in traditional pathways, which require ATP and CoA. mdpi.com

This compound serves as a crucial intermediate in the microbial degradation and bioconversion of various aromatic compounds, particularly in the valorization of lignin. Lignin, a complex heteropolymer, is depolymerized by microorganisms into smaller aromatic molecules, which are then funneled through central metabolic pathways. osti.govrsc.org

Microorganisms degrade lignin in two main stages: depolymerization and mineralization of the resulting low-molecular-weight aromatic species. researchgate.net this compound, along with other phenolic compounds like syringate, vanillate, and p-hydroxythis compound, can be produced from the microbial depolymerization of lignin. researchgate.net These compounds can then be further metabolized. researchgate.net

In anaerobic conditions, this compound is a common intermediate in the metabolism of aromatic compounds. ethz.ch For example, the benzoyl-CoA central pathway is involved in the anaerobic degradation of this compound and other aromatic compounds that converge into benzoyl-CoA. nih.gov Engineered Azoarcus sp. CIB strains, harboring a functional bzd cassette encoding this pathway, have demonstrated the ability to use this compound as a sole carbon source under anaerobic conditions. nih.gov This engineering also paves the way for the valorization of toluene (B28343) towards the synthesis of poly-3-hydroxybutyrate (PHB), a biodegradable polyester. nih.govnih.gov

Aerobic degradation pathways for this compound can involve dioxygenation to form catechol or monooxygenation to form protocatechuate. ethz.ch Some bacteria, like Azoarcus evansii, utilize a CoA-dependent epoxide pathway, where this compound is activated to benzoyl-CoA, followed by monooxygenation to a 2,3-epoxy compound. ethz.chnih.gov This pathway ultimately leads to the formation of succinyl-CoA and acetyl-CoA. ethz.ch

The microbial degradation of aromatic compounds often involves "biological funnel" pathways, where diverse substrates are converted into a few key intermediates such as catechol, protocatechuate, and this compound, which are then susceptible to ring-cleavage reactions. rsc.orgfrontiersin.org

Table 1: Examples of this compound in Microbial Bioconversion Pathways

| Pathway Type | Microorganism Example | This compound Role | Key Intermediates/Products | References |

| Anaerobic Degradation | Azoarcus sp. CIB | Central intermediate | Benzoyl-CoA, PHB synthesis | nih.govnih.gov |

| Aerobic Degradation (Dioxygenation) | Various bacteria | Initial substrate | Catechol, TCA cycle intermediates | ethz.chmdpi.com |

| Aerobic Degradation (Monooxygenation) | Fungi | Initial substrate | Protocatechuate | ethz.ch |

| Aerobic Degradation (CoA-dependent epoxide) | Azoarcus evansii, Comamonas testosteroni | Initial substrate | Benzoyl-CoA, succinyl-CoA, acetyl-CoA | ethz.chnih.gov |

| Lignin Valorization | Various bacteria/fungi | Degradation product/intermediate | Syringate, vanillate, p-hydroxythis compound, catechol | osti.govrsc.orgresearchgate.net |

Development of Advanced Materials Based on this compound Derivatives

This compound derivatives are integral to the development of advanced materials, particularly those exhibiting liquid crystalline behavior and those used in optoelectronic applications.

This compound esters are a significant class of compounds studied for their liquid crystalline (LC) and mesogenic properties. Liquid crystals possess orientational order and, in some cases, positional molecular ordering, combining properties of both crystalline and liquid states. medcraveonline.com The peculiar thermal behavior of cholesteryl this compound ester, observed over a century ago, was instrumental in the discovery of liquid crystals. medcraveonline.com

Research on this compound derivatives explores the impact of structural variations on their mesogenic character. For instance, a series of 3-perfluoroalkylthis compound esters have been synthesized, exhibiting enantiotropic SmA and SmC phases. tandfonline.comtandfonline.com The clearing points of these compounds decrease with increasing alkoxy chain length, showing an odd-even effect, while increasing fluorocarbon chain length tends to increase melting and clearing points, often suppressing the SmC phase. tandfonline.comtandfonline.com

Studies on Schiff base/ester liquid crystals, including 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]this compound derivatives, have revealed high thermal stability in their SmA phase. mdpi.com The planarity of the phenyl rings linked by an imino group impacts the resonance effect of terminal substituents, influencing mesophase stability. mdpi.com

Furthermore, novel non-symmetric liquid crystal dimers containing this compound moieties have been synthesized. These compounds, such as {3-[4-(octyloxyphenyl)]-4,5-dihydroisoxazol-5-yl}alkyl 4-(decyloxy)benzoates, display monotropic smectic C or enantiotropic nematic mesophases, with an odd-even effect observed in transitional properties as the alkyl spacer length increases. rsc.org

Table 2: Mesogenic Properties of Selected this compound Esters

| Compound Class | Structural Modification | Observed Mesophases | Key Observations | References |

| Cholesteryl this compound Esters | Cholesteryl 4-alkoxy- and 3,4-dialkoxybenzoates | Cholesteric, Smectic A | Enantiotropic phases, some form organogels | jst.go.jp |

| 3-Perfluoroalkylthis compound Esters | Variation in alkoxy and fluorocarbon chain length | SmA, SmC | Odd-even effect, clearing points decrease with alkoxy chain length, SmC suppressed by longer fluorocarbon chains | tandfonline.comtandfonline.com |

| Schiff Base/Ester Linkages | Terminal polar groups, hexyloxy chain | SmA, Nematic | High thermal stability of SmA phase, planarity impacts resonance | mdpi.com |

| Non-symmetric this compound Dimers | Flexible alkyl spacer length | SmC, Nematic | Odd-even effect in transitional properties | rsc.org |

This compound derivatives are being explored for their potential in optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). The introduction of ester groups, such as those found in this compound derivatives, can enhance the photoluminescence properties of compounds. researchgate.net

Novel functional materials incorporating methyl this compound as an acceptor unit have been synthesized and examined for their photophysical and electronic characteristics. dntb.gov.ua For example, compounds like CAZ-TAZ-MBZ, PTZ-TAZ-MBZ, and DPA-TAZ-MBZ exhibit absorption maxima between 306 and 344 nm, with some showing intense fluorescence emission. dntb.gov.ua Computational studies, using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), confirm significant spatial separation between HOMO and LUMO in the ground state and suggest efficient reverse intersystem crossing, indicating potential for thermally activated delayed fluorescence (TADF). dntb.gov.ua These findings highlight methyl this compound's role as an effective acceptor, providing a versatile platform for tuning donor groups to achieve desired optoelectronic properties, particularly for efficient blue and deep-blue emissive materials. dntb.gov.ua

The synthesis of methyl this compound compounds, often through esterification of benzoic acids with methanol (B129727) using acidic catalysts, is a foundational step in creating these advanced materials. mdpi.com

Biochemical and Pharmacological Research Applications (In Vitro and Mechanistic Animal Studies)

Benzoates, particularly sodium this compound, are subjects of biochemical and pharmacological research, with studies focusing on their mechanisms of action in in vitro systems and mechanistic animal models.

In vitro studies on sodium this compound have shown varied results regarding DNA damage, with some indicating DNA damage at high concentrations while others report no significant genotoxic effects. issr-journals.orgnih.gov For instance, high concentrations of sodium this compound (e.g., in excess of 500 µg/mL) have been shown to suppress marker enzymes in rat liver hepatocytes and inhibit DNA synthesis at 100 µg/mL. nih.gov Other in vitro studies have observed increased lipid peroxidation and decreased levels of antioxidant enzymes (superoxide dismutase, catalase, glutathione (B108866) S-transferase) in erythrocytes treated with this compound. nih.gov Sodium this compound has also been shown to induce apoptosis and affect NFκB in cancer cells in vitro. nih.gov

In mechanistic animal studies, sodium this compound has been investigated for its effects on various physiological processes. For example, in a rat model of major depressive disorder (MDD) induced by chronic stress, sodium this compound administration (400 mg/kg and 800 mg/kg) improved behavioral indicators and increased levels of brain-derived neurotrophic factor (BDNF) and protein kinase A, suggesting a potential role in alleviating MDD symptoms. nih.gov In another in vivo study, sodium this compound's property as an inhibitor of D-amino acid oxidase (D-AAO) was suggested to be responsible for its cytoprotective (renoprotective) effects. nih.gov

The metabolism of this compound in the human gut microbiome has also been investigated, revealing the presence of this compound catabolic protein features in human gut microbes, which are mapped onto both aerobic and anaerobic pathways of this compound catabolism. researchgate.net This indicates a role for gut microbes in this compound metabolism and suggests food-derived microbiome evolution. researchgate.net

Table 3: Biochemical and Pharmacological Research Findings of Benzoates

| Study Type | Compound | Research Focus | Key Findings | References |

| In vitro | Sodium this compound | DNA damage, enzyme activity, apoptosis | Mixed results on DNA damage; suppression of liver enzymes, inhibition of DNA synthesis at high concentrations; increased lipid peroxidation, decreased antioxidant enzymes; induction of apoptosis in cancer cells. | issr-journals.orgnih.govnih.govchemicalbook.com |

| Animal Model | Sodium this compound | Major Depressive Disorder (MDD) | Improved behavioral indicators, increased BDNF and protein kinase A levels in rat models. | nih.gov |

| Animal Model | Sodium this compound | Cytoprotective effects | Inhibitor of D-amino acid oxidase (D-AAO) potentially linked to renoprotective effects. | nih.gov |

| Microbiome | This compound | Gut microbiome metabolism | Presence of this compound catabolic protein features in human gut microbes, indicating aerobic and anaerobic catabolism. | researchgate.net |

Academic Regulatory Science and Research Frameworks for Benzoates

Historical Context of Scientific Inquiry Supporting Regulatory Decisions on Benzoates

The scientific scrutiny of benzoates as food additives dates back to the late 19th and early 20th centuries. A pivotal moment in the United States was the investigation led by Dr. Harvey W. Wiley and his "Poison Squad" at the U.S. Department of Agriculture. This research examined the effects of various food preservatives, including sodium benzoate, and was instrumental in the passage of the 1906 Pure Food and Drug Act, a landmark piece of legislation in the history of food regulation. wikipedia.org

In the United States, sodium this compound is designated as Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA). wikipedia.orghealthline.com This status signifies that experts consider it safe under its intended conditions of use. healthline.com The FDA permits its use at a maximum concentration of 0.1% by weight in foods and beverages. healthline.com

A significant development in the regulatory science of benzoates occurred in 1990 when the FDA was informed by the soft drink industry about the potential for benzene (B151609), a known carcinogen, to form at low levels in beverages containing both this compound salts and ascorbic acid (vitamin C). fda.gov This led to collaborative research between the FDA and the beverage industry to understand the contributing factors. fda.gov The findings revealed that elevated temperatures and light could accelerate benzene formation, prompting many manufacturers to reformulate their products to mitigate this risk. fda.gov

Methodological Advances in Analytical Chemistry for Regulatory Compliance and Monitoring

Ensuring regulatory compliance for this compound concentrations and monitoring for potential contaminants like benzene necessitates robust analytical methodologies. Over the years, significant advancements in analytical chemistry have provided more sensitive and specific techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used and preferred method for the precise and reliable determination of sodium this compound and potassium sorbate (B1223678) in various food matrices. nih.govnjlabs.com HPLC offers high precision and sensitivity, allowing for the detection and quantification of low levels of these preservatives in complex samples. njlabs.com Different HPLC modes, such as reversed-phase, can be employed, often coupled with UV or diode-array detectors for enhanced specificity. nih.govnjlabs.com

For the analysis of the more volatile compound, benzene, headspace gas chromatography/mass spectrometry (HS-GC/MS) is a common method. acs.org This technique is effective for detecting trace levels of benzene in beverages. However, early FDA testing methods that involved heating the beverage raised concerns about potentially increasing benzene formation during the analysis itself, leading to the development of new procedures that minimize this risk by using lower temperatures and shorter analysis times. beveragedaily.com

More advanced techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) have been utilized for the rapid and direct quantification of benzene in model systems. researchgate.net This method allows for real-time monitoring of benzene formation, facilitating research into the factors that influence its generation. researchgate.net Other methods for this compound determination include titrimetry, ion-selective electrodes, and thin-layer chromatography, though many of these have been superseded by the more efficient and sensitive chromatographic techniques for routine quality control. thermofisher.com

| Analytical Technique | Analyte(s) | Primary Application | Key Features |

|---|---|---|---|